

# Commercial Sources and Technical Guide for 3-Oxo-OPC8-CoA Standard

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## Compound of Interest

Compound Name: 3-Oxo-OPC8-CoA

Cat. No.: B15551436

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical application of the **3-Oxo-OPC8-CoA** standard. This document is intended for researchers and scientists in plant biology, biochemistry, and drug development who are studying the jasmonate signaling pathway and related metabolic processes.

## Introduction to 3-Oxo-OPC8-CoA

**3-Oxo-OPC8-CoA** is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a pivotal role in regulating plant growth, development, and responses to biotic and abiotic stress.<sup>[1]</sup> It is formed in the peroxisome during the  $\beta$ -oxidation of its precursor, OPC-8:0-CoA. The availability of a purified **3-Oxo-OPC8-CoA** standard is essential for the accurate quantification of this metabolite in biological samples and for in vitro enzymatic assays.

## Commercial Suppliers

A purified **3-Oxo-OPC8-CoA** standard is available from a limited number of specialized chemical suppliers. Researchers can acquire this standard from the following vendors:

Supplier	Product Name	Catalog Number
MedchemExpress	3-Oxo-OPC8-CoA	HY-CE01185
Vulcanchem	3-Oxo-OPC8-CoA	V8363

It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

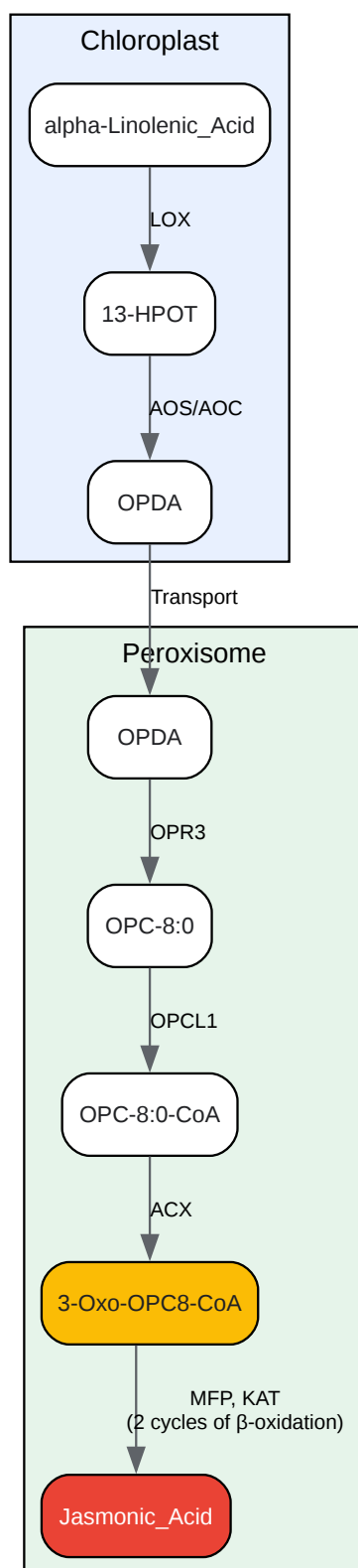
## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Oxo-OPC8-CoA** is provided in the table below.

Property	Value
Molecular Formula	C39H62N7O19P3S
Molecular Weight	1057.9 g/mol
IUPAC Name	S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate
Appearance	Solid (form may vary by supplier)
Storage	Store at -20°C for long-term stability.

## Role in Jasmonic Acid Biosynthesis

**3-Oxo-OPC8-CoA** is a key intermediate in the jasmonic acid biosynthetic pathway, which is initiated in the chloroplast and completed in the peroxisome. The pathway is crucial for plant defense responses. The following diagram illustrates the position of **3-Oxo-OPC8-CoA** within this signaling cascade.



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**Figure 1:** Jasmonic Acid Biosynthesis Pathway.

## Quantitative Data

The concentration of **3-Oxo-OPC8-CoA** can vary significantly in response to developmental and environmental cues. The following table summarizes quantitative data from published research.

Biological System	Condition	Fold Change in 3-Oxo-OPC8-CoA	Reference
Human Plasma	Infected with <i>Pseudomonas aeruginosa</i> (4 hours post-infection)	1.6-fold increase	<a href="#">[2]</a> <a href="#">[3]</a>
Human Plasma	Infected with <i>Pseudomonas aeruginosa</i> (8 hours post-infection)	3.5-fold increase	<a href="#">[2]</a> <a href="#">[3]</a>
Sesame ( <i>Sesamum indicum</i> ) Seeds	Matured seed stage vs. Young seed stage	Upregulated	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

The analysis of **3-Oxo-OPC8-CoA** typically involves extraction from biological tissues followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the analysis of acyl-CoAs in plant tissues, which can be adapted for **3-Oxo-OPC8-CoA**.

### Extraction of Acyl-CoAs from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

- **Harvest and Freeze:** Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
- **Homogenization:** Grind the frozen tissue to a fine powder under liquid nitrogen.

- **Extraction Buffer:** Add 1 mL of extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid) per 100 mg of tissue.
- **Vortex and Centrifuge:** Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
- **Collect Supernatant:** Transfer the supernatant to a new tube. The supernatant contains the acyl-CoAs.
- **Solid-Phase Extraction (Optional but Recommended):** For cleaner samples, a solid-phase extraction (SPE) step can be performed using a C18 cartridge to enrich for acyl-CoAs and remove interfering substances.
- **Drying and Reconstitution:** Dry the final extract under a stream of nitrogen gas and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

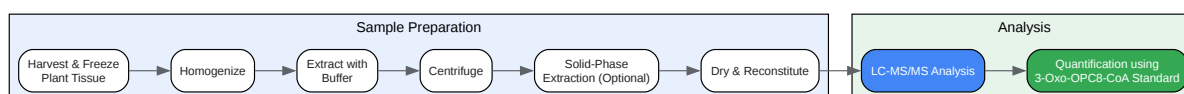
## LC-MS/MS Analysis of 3-Oxo-OPC8-CoA

The following is a template for an LC-MS/MS method for the analysis of acyl-CoAs. Specific parameters for **3-Oxo-OPC8-CoA** should be optimized using the purified standard.

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm).
- **Mobile Phase A:** 100 mM ammonium formate (pH 5.0) in water.
- **Mobile Phase B:** Acetonitrile.
- **Gradient:** A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes.
- **Flow Rate:** 0.2 - 0.4 mL/min.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer is typically used for quantitative analysis.

- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: The specific precursor ion (the  $m/z$  of **3-Oxo-OPC8-CoA**) and its characteristic product ions need to be determined by infusing the pure standard into the mass spectrometer. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).

The following diagram outlines a general workflow for the quantitative analysis of **3-Oxo-OPC8-CoA**.



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**Figure 2:** Experimental Workflow for **3-Oxo-OPC8-CoA** Analysis.

## Conclusion

The commercial availability of a **3-Oxo-OPC8-CoA** standard from suppliers such as MedchemExpress and Vulcanchem is a valuable resource for the scientific community. Its use in conjunction with robust analytical methods like LC-MS/MS allows for the precise quantification of this key intermediate in the jasmonate signaling pathway. This technical guide provides a starting point for researchers to source and utilize this standard in their studies of plant metabolism and stress responses.

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- To cite this document: BenchChem. [Commercial Sources and Technical Guide for 3-Oxo-OPC8-CoA Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551436#commercial-sources-for-3-oxo-opc8-coa-standard]

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